5-Fluoro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
5-Fluoro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles are critical in the pharmaceutical and agrochemical industries. Rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate are used to synthesize various fluorinated heterocycles, including 5-fluoropyridin-2(1H)-ones. These processes depend on the directing group and follow different reaction pathways, contributing to the diverse synthesis of these compounds, as elucidated through detailed density functional theory (DFT) studies (Wu et al., 2017).
Enantiomerically Pure 3,4-Dihydroquinolin-2(1H)-ones
3,4-Dihydroquinolin-2(1H)-ones hold potential biological and pharmacological significance. Utilizing enantiomerically pure benzothiazines, derived from intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester, a series of these compounds can be synthesized under mild conditions, showcasing their relevance in organic synthesis and potential applications in medicinal chemistry (Harmata & Hong, 2007).
Interaction of Fluorinated Quinazolinones with Lysozyme
The interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme has been extensively studied, shedding light on its potential biological interactions. Various spectrophotometric methods were employed to understand this interaction, complemented by circular dichroism, NMR studies, and molecular docking. The importance of fluorine in these interactions and the compound's cytotoxicity against cancer cells like HeLa were also investigated, providing valuable insights into the biological applications of fluorinated quinazolinones (Hemalatha et al., 2016).
Tandem Reaction for Substituted 3,4-Dihydroquinolin-2-ones
An efficient tandem reaction combining radical and ionic processes has been developed to synthesize substituted 3,4-dihydroquinolin-2-ones. This approach provides a practical strategy for synthesizing these compounds from simple precursors under neutral conditions, highlighting their importance in the pharmaceutical sector (Zhou et al., 2009).
Organocatalytic Transformation for Fluorinated Quinolinones
An organocatalytic one-pot multistep transformation involving Knoevenagel condensation/aza-Michael addition/electrophilic fluorination has been developed. This method synthesizes fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives with high yields and diastereoselectivities, demonstrating the compound's versatility and potential in various applications (Li et al., 2012).
Properties
IUPAC Name |
5-fluoro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFDWRKGYCKMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627963 | |
Record name | 5-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116434-95-8 | |
Record name | 5-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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